molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

Valnoctamide

Cat. No.: B1683749
CAS No.: 4171-13-5
M. Wt: 143.23 g/mol
InChI Key: QRCJOCOSPZMDJY-UHFFFAOYSA-N
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Description

Valnoctamide is a pharmaceutical compound that has been used as a sedative-hypnotic since 1964. It is a structural isomer of valpromide, a derivative of valproic acid. Unlike valpromide, this compound does not convert into its homologous acid, valnoctic acid, in vivo . This compound has been investigated for its potential use in treating epilepsy, neuropathic pain, and as a mood stabilizer .

Scientific Research Applications

Valnoctamide has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in various chemical studies.

    Biology: this compound’s effects on neurotransmitter levels make it a valuable tool in neurobiological research.

    Medicine: It has been investigated for its anticonvulsant and mood-stabilizing properties. .

    Industry: this compound’s unique properties make it useful in the development of new pharmaceuticals and therapeutic agents.

Safety and Hazards

There is limited data available on the safety and hazards of Valnoctamide . As in any fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Future Directions

Valnoctamide has been used in trials studying the treatment of Mania and Schizoaffective Disorder, Manic Type . It has also been studied for use in epilepsy and neuropathic pain .

Mechanism of Action

Target of Action

Valnoctamide primarily targets the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By acting on these receptors, this compound can modulate the transmission of signals in the brain.

Mode of Action

This compound acts directly on the GABAA receptors . It enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This action results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability .

Biochemical Pathways

This compound is known to inhibit the acylation of arachidonic acid . Arachidonic acid is a key component of cell membranes and is involved in signaling pathways for inflammation and cell growth. By inhibiting the acylation of arachidonic acid, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

This compound exhibits a mean residence time of 13.2 hours and a terminal half-life of 9.3 hours . This characteristic may contribute to its bioavailability and impact its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability . This can result in anticonvulsant effects, making this compound potentially useful in the treatment of conditions like epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can increase the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels This suggests that the presence of other medications can affect the action of this compound

Preparation Methods

Valnoctamide can be synthesized through several routes. One common method involves the hydrolysis of butabarbital to produce this compound . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Valnoctamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Valnoctamide is unique compared to other similar compounds due to its distinct pharmacological profile. Unlike valpromide, this compound does not convert into valproic acid in the body, which suggests a different mechanism of action . Similar compounds include:

    Valpromide: A prodrug of valproic acid, used as an anticonvulsant.

    Valproic Acid: A widely used anticonvulsant and mood stabilizer.

    Gabapentin: Another anticonvulsant used to treat neuropathic pain.

This compound’s lack of conversion to valproic acid and its unique effects on neurotransmitter levels make it a promising candidate for further research and therapeutic applications .

Properties

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4171-13-5
Record name Valnoctamide
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Record name Valnoctamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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